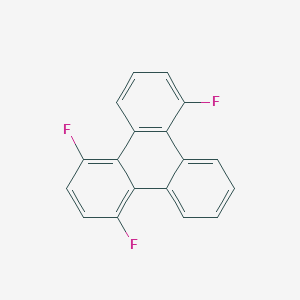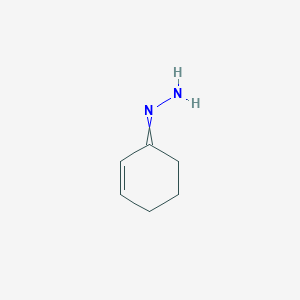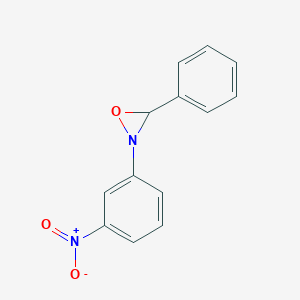![molecular formula C14H14O B14355682 7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene CAS No. 90991-04-1](/img/structure/B14355682.png)
7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene is a chemical compound that belongs to the bicyclic diene family. This compound is characterized by its unique structure, which includes a bicyclo[2.2.1]hepta-2,5-diene core with a methoxyphenyl group attached at the 7th position. The compound is known for its applications in various fields, including organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene typically involves a Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, the diene is bicyclo[2.2.1]hepta-2,5-diene, and the dienophile is 2-methoxyphenyl. The reaction is usually carried out under thermal conditions or with the aid of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of zeolite catalysts has been reported to improve the selectivity and yield of the desired product .
化学反応の分析
Types of Reactions
7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated bicyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated bicyclic compounds.
Substitution: Halogenated and aminated derivatives.
科学的研究の応用
7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its unique structural features.
Industry: Utilized in the production of high-energy-density fuels and advanced materials.
作用機序
The mechanism of action of 7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. Its bicyclic structure allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: The parent compound without the methoxyphenyl group.
7-tert-Butoxybicyclo[2.2.1]hepta-2,5-diene: A derivative with a tert-butoxy group instead of a methoxyphenyl group.
(Bicyclo[2.2.1]hepta-2,5-diene)-rhodium(I) Chloride Dimer: A metal complex with rhodium.
Uniqueness
7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties.
特性
CAS番号 |
90991-04-1 |
|---|---|
分子式 |
C14H14O |
分子量 |
198.26 g/mol |
IUPAC名 |
7-(2-methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C14H14O/c1-15-13-5-3-2-4-12(13)14-10-6-7-11(14)9-8-10/h2-11,14H,1H3 |
InChIキー |
KGCZQQSNMNMJOW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2C3C=CC2C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol](/img/structure/B14355605.png)
![[Ethyl(phenyl)phosphoryl]methanol](/img/structure/B14355606.png)

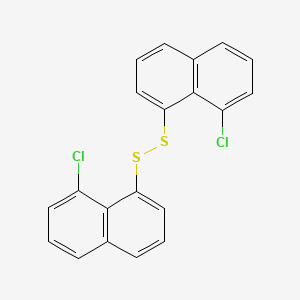
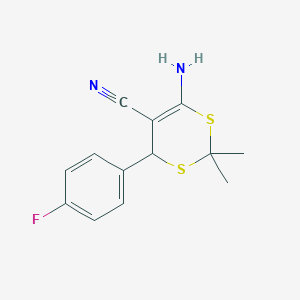

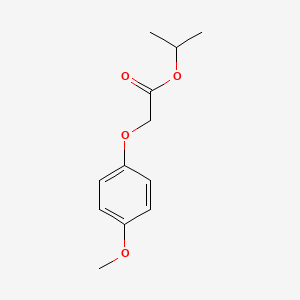
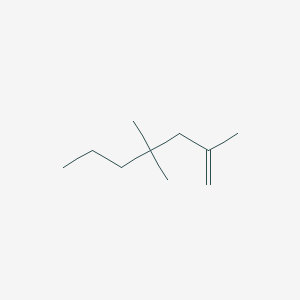
![Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane](/img/structure/B14355645.png)
![N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide](/img/structure/B14355651.png)

